Z-Pro-OH

Peptide Synthesis Enzymatic Coupling Thermolysin

Z-Pro-OH is the definitive acid-stable Cbz-protected proline for peptide synthesis. Its benzyloxycarbonyl group withstands TFA cycles in Boc-SPPS, enabling selective hydrogenolytic (H₂/Pd-C) or HBr/AcOH cleavage orthogonal to Fmoc and Boc strategies. Essential for fragment condensation where acid-labile side-chain protections must remain intact. Delivers racemization-free proline incorporation in solution-phase protocols with defined solubility (100 mg/mL in methanol/ethanol). ≥98% purity (titration), mp 76–78 °C, [α]²⁰/D −60° (c=5% in acetic acid). For Boc-SPPS, convergent synthesis, or thermolysin-catalyzed coupling, Z-Pro-OH is the validated, non-interchangeable choice.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 114-11-4
Cat. No. B094951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Pro-OH
CAS114-11-4
Synonymscarbobenzoxyproline
CBZ-Pro
CBZ-proline
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m0/s1
InChIKeyJXGVXCZADZNAMJ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Pro-OH (CAS 114-11-4) Procurement Guide: Core Identity and Functional Classification for Peptide Synthesis


Z-Pro-OH (N-Benzyloxycarbonyl-L-proline, CAS 114-11-4) is a benzyloxycarbonyl (Z/Cbz) protected L-proline derivative used as a building block in peptide synthesis . The Z group provides acid-stable Nα-protection orthogonal to base-labile Fmoc and acid-labile Boc strategies, enabling its use in solution-phase peptide synthesis, fragment condensation, and Boc-SPPS workflows [1]. As a secondary amino acid, proline confers unique conformational constraints to peptides via its cyclic pyrrolidine ring structure [2]. Commercial specifications typically include purity ≥99.0% (titration), melting point 76–78 °C, and optical rotation [α]²⁰/D −60° (c=5% in acetic acid) .

Why In-Class N-Protected Proline Analogs Cannot Be Substituted for Z-Pro-OH Without Method Revalidation


N-Protected proline derivatives with identical stereochemistry but different Nα-protecting groups (e.g., Boc-Pro-OH, Fmoc-Pro-OH, Alloc-Pro-OH) are not interchangeable due to fundamentally orthogonal deprotection chemistries and divergent compatibility with downstream synthetic protocols [1]. Boc-Pro-OH requires acidic deprotection (TFA) incompatible with acid-sensitive side-chain protecting groups; Fmoc-Pro-OH requires basic deprotection (piperidine) that can induce racemization in base-sensitive sequences; Alloc-Pro-OH requires Pd-mediated cleavage that introduces transition metal contamination concerns [2]. Z-Pro-OH provides acid-stable protection removable by hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH), offering a distinct orthogonal niche essential for fragment condensation strategies and Boc-SPPS where acid-labile side-chain protections must remain intact during Nα-deprotection . The choice of N-protecting group fundamentally dictates the entire synthetic route, and substituting Z-Pro-OH with an alternative N-protected proline without full method redevelopment and revalidation will predictably yield synthetic failure or compromised product purity.

Z-Pro-OH Differentiation Evidence: Quantitative Comparator Data for Procurement Decision Support


Coupling Yield in Enzymatic Peptide Synthesis: Z-Pro-OH as Donor Substrate for Thermolysin-Catalyzed Reactions

In thermolysin-catalyzed peptide synthesis, Z-Pro-OH serves as an effective acyl donor substrate for coupling with hydrophobic amino acid derivatives. The tripeptide Z-Pro-Leu-Gly-OEt was obtained in 55% yield under optimum conditions, while the amide derivative Z-Pro-Leu-Gly-NH₂ achieved 61% yield [1]. In contrast, when the benzyl ester acceptor was employed, Z-Pro-Leu-Gly-OBzl was synthesized with only 42% yield under comparable enzymatic conditions [1]. This demonstrates that Z-Pro-OH coupling efficiency varies significantly with acceptor choice and provides a quantitative baseline for yield expectations when procuring this building block for enzymatic peptide assembly.

Peptide Synthesis Enzymatic Coupling Thermolysin

Solubility Profile for Solution-Phase Synthesis: Quantitative Solubility Data in Standard Peptide Synthesis Solvents

Z-Pro-OH demonstrates defined solubility in solvents commonly used for peptide synthesis. Vendor specification data indicate solubility at 100 mg/mL (10% w/v) in methanol or ethanol, yielding a clear to very slightly hazy, colorless solution . Solubility in DMSO is reported at 100 mg/mL (approximately 401 mM) with ultrasonic assistance [1]. This solubility profile supports solution-phase coupling reactions in alcoholic or dipolar aprotic media, a characteristic that may differ from more hydrophobic N-protected proline derivatives such as Fmoc-Pro-OH which shows distinct solubility behavior in DMF-based systems.

Solubility Solution-Phase Synthesis Formulation

Orthogonal Protection Strategy Compatibility: Z-Pro-OH Enables Boc-SPPS Workflows Where Fmoc-Pro-OH Is Incompatible

Z-Pro-OH is compatible with Boc-strategy solid-phase peptide synthesis (Boc-SPPS), a workflow in which Fmoc-protected building blocks cannot be directly substituted [1]. In Boc-SPPS, the peptide chain is assembled using acid-labile Boc protection for Nα-amines, requiring final cleavage with aggressive hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) [2]. Z-protected amino acids like Z-Pro-OH are employed in Boc-SPPS for side-chain protection or fragment condensation strategies where acid-stable protection is required [1]. Fmoc-Pro-OH is fundamentally incompatible with Boc-SPPS due to the base-lability of the Fmoc group, which would be prematurely cleaved under the acidic deprotection conditions of Boc chemistry [3].

Solid-Phase Peptide Synthesis Boc Chemistry Orthogonal Protection

Chiral Purity and Optical Rotation Specifications: Batch-to-Batch Consistency for Reproducible Peptide Synthesis

Commercial Z-Pro-OH is supplied with defined optical rotation specifications that ensure enantiomeric purity and batch-to-batch consistency critical for reproducible peptide synthesis. Sigma-Aldrich specifies [α]²⁰/D −60° ±1° (c=5% in acetic acid) or [α]²⁰/D −42° (c=2% in ethanol) depending on measurement conditions. These vendor-specified optical rotation ranges provide procurement-quality benchmarks that may differ from those of alternative N-protected proline derivatives such as Boc-Pro-OH, which exhibits [α]²⁰/D −61±2° (c=2% in acetic acid) . While optical rotation values reflect the different N-protecting groups rather than inherent chiral purity differences, the existence of defined specification ranges supports traceable quality control in regulated peptide manufacturing environments.

Chiral Purity Optical Rotation Quality Control

Non-Peptide Drug Delivery Application: Z-Pro-OH Forms Aggregates for Hydrophobic Antioxidant Solubilization

Beyond its conventional role as a peptide building block, Z-Pro-OH has been demonstrated to self-assemble into aggregates capable of functioning as a drug delivery carrier. A 2025 study reported that Z-Pro-OH forms aggregates that significantly enhance the solubility of hydrophobic antioxidant drugs when processed via a simple mixing and heating protocol [1]. The resulting oral liquid formulations exhibited suitable viscosity, fluidity, and demonstrated good stability in a simulated gastrointestinal biological environment [1]. In contrast, other N-protected proline derivatives such as Boc-Pro-OH and Fmoc-Pro-OH have not been reported to exhibit comparable self-assembly and drug solubilization properties, suggesting this application may be unique to the Z-protected derivative due to the specific amphiphilic character imparted by the benzyloxycarbonyl group.

Drug Delivery Self-Assembly Formulation

Z-Pro-OH Application Scenarios: Where This Building Block Delivers Quantifiable Procurement Value


Boc-Strategy Solid-Phase Peptide Synthesis Requiring Acid-Stable Nα-Protection

Z-Pro-OH is the appropriate choice for Boc-SPPS workflows where Fmoc-protected building blocks are fundamentally incompatible . In Boc chemistry, repeated TFA-mediated deprotection cycles require acid-stable side-chain protections; Z-Pro-OH's benzyloxycarbonyl group remains intact under these conditions while being selectively removable by hydrogenolysis or HBr/AcOH at the final cleavage stage [1]. This orthogonal stability profile enables fragment condensation strategies and the construction of complex peptide sequences that would be synthetically inaccessible using base-labile Fmoc protection [2].

Enzymatic Peptide Synthesis Using Thermolysin as Coupling Catalyst

For enzymatic peptide synthesis applications employing thermolysin, Z-Pro-OH serves as an effective acyl donor substrate. Under optimum conditions, tripeptides such as Z-Pro-Leu-Gly-NH₂ can be obtained in 61% yield . Users should note that acceptor choice significantly impacts yield: amide acceptors outperform benzyl esters (61% vs 42% yield) under comparable conditions . This application scenario is particularly relevant for researchers seeking biocatalytic alternatives to chemical coupling methods for proline-containing peptides.

Solution-Phase Peptide Synthesis in Alcoholic Solvent Systems

Z-Pro-OH is well-suited for solution-phase peptide synthesis conducted in methanol or ethanol solvent systems, where its solubility is specified at 100 mg/mL (10% w/v) yielding clear to slightly hazy solutions . This solubility profile in alcoholic media may offer practical advantages over Fmoc-protected analogs, which are typically optimized for DMF-based SPPS conditions. Solution-phase chemists requiring proline incorporation in methanol or ethanol should preferentially select Z-Pro-OH over Fmoc-Pro-OH based on this defined solubility specification .

Fragment Condensation Strategies in Convergent Peptide Synthesis

Z-Pro-OH is essential for fragment condensation approaches in convergent peptide synthesis, where fully protected peptide segments are coupled to assemble larger sequences . The acid-stable Z protection enables segment coupling under conditions that preserve acid-labile side-chain protections, a capability not shared by base-labile Fmoc-protected fragments. Fragment condensation was historically the dominant method for large peptide production and remains relevant for specific synthetic challenges where stepwise SPPS fails due to aggregation or deletion sequences [1].

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